molecular formula C14H11Cl2N3OS B15080692 2-(2,4-dichlorobenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 93677-68-0

2-(2,4-dichlorobenzoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B15080692
CAS No.: 93677-68-0
M. Wt: 340.2 g/mol
InChI Key: PXWIEFCWWVDFBP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzoyl)-N-phenylhydrazinecarbothioamide is a thiourea derivative characterized by a 2,4-dichlorobenzoyl group attached to a hydrazinecarbothioamide scaffold. This compound is synthesized via nucleophilic addition reactions between substituted benzoic acid hydrazides and aryl isothiocyanates, followed by cyclization or alkylation steps under basic conditions . Key spectral features include:

  • IR: Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹), confirming its thione tautomeric form .
  • NMR: Distinct signals for aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~165–170 ppm) .

Its structural versatility allows applications in medicinal chemistry (anticancer, antimicrobial) and materials science (corrosion inhibition) .

Properties

CAS No.

93677-68-0

Molecular Formula

C14H11Cl2N3OS

Molecular Weight

340.2 g/mol

IUPAC Name

1-[(2,4-dichlorobenzoyl)amino]-3-phenylthiourea

InChI

InChI=1S/C14H11Cl2N3OS/c15-9-6-7-11(12(16)8-9)13(20)18-19-14(21)17-10-4-2-1-3-5-10/h1-8H,(H,18,20)(H2,17,19,21)

InChI Key

PXWIEFCWWVDFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazinecarbothioamides.

Scientific Research Applications

2-(2,4-Dichlorobenzoyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Analogues and Their Properties
Compound Name Substituents/Modifications Key Properties/Applications References
2-(2,4-Dichlorobenzoyl)-N-phenylhydrazinecarbothioamide 2,4-Dichlorobenzoyl, phenylthioamide Anticancer, corrosion inhibition
(2E)-2-{4-[(4-Chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide 4-Chlorobenzyloxybenzylidene, E-isomer Antimicrobial, structural isomerism
2-(Acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide Acridine moiety, Z-configuration DNA intercalation, antiproliferative
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) Fe(III) complex, methylthiourea ligand Anticancer (ribonucleotide reductase inhibition)
2-(2,4-Dimethoxybenzylidene)-N-phenylhydrazinecarbothioamide 2,4-Dimethoxybenzylidene Corrosion inhibition (mild steel in H₂SO₄)

Comparative Analysis

Spectral and Tautomeric Differences
  • Tautomerism : While 1,2,4-triazole-thione derivatives (e.g., compounds 7–9 in ) exist exclusively in the thione form, hydrazinecarbothioamides with electron-donating groups (e.g., 2,4-dimethoxybenzylidene) exhibit thiol-thione equilibrium, detectable via νS-H in IR .
  • Metal Coordination: Iron(III) complexes of dichlorobenzoyl-thiourea () show redshifted UV-Vis absorption (λ_max ~450 nm) due to ligand-to-metal charge transfer, absent in non-metallated analogues .
Corrosion Inhibition Efficiency
  • Substituent Hierarchy: Inhibition efficiency follows AP4PT > HP4PT > D4PT (), where electron-donating amino groups (AP4PT) enhance adsorption on mild steel via lone-pair interactions. The dichlorobenzoyl derivative’s Cl groups provide moderate inhibition (~70% at 1 mM) but less than AP4PT (~90%) .

Biological Activity

2-(2,4-Dichlorobenzoyl)-N-phenylhydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

The compound has the following molecular formula: C14_{14}H12_{12}Cl2_{2}N2_{2}OS, with a molecular weight of approximately 340.23 g/mol. Its structure features a dichlorobenzoyl moiety attached to a phenylhydrazinecarbothioamide group, which is crucial for its biological activity.

Antibacterial Activity

Research has indicated that derivatives of hydrazinecarbothioamide compounds exhibit notable antibacterial properties. In a study evaluating various thiourea derivatives, the compound demonstrated moderate to high activity against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus subtilis
  • Salmonella typhi

The antibacterial efficacy was assessed using the agar-cup method, revealing that the compound's structure contributes significantly to its interaction with bacterial cell membranes and subsequent inhibition of growth .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties. Testing against fungal strains such as:

  • Aspergillus niger
  • Penicillium chrysogenum

indicated that it can inhibit fungal growth effectively. The poison plate method was employed for this evaluation, highlighting the potential of the compound as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been explored through cytotoxicity studies against various cancer cell lines. Notably:

  • HCT-116 (human colorectal cancer)
  • MIA-PaCa-2 (human pancreatic cancer)

Results demonstrated that while the compound alone showed limited activity, its metal complexes exhibited enhanced cytotoxic effects compared to traditional chemotherapeutics like cisplatin. This suggests that complexation may improve selectivity and potency against cancer cells .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. Studies suggest that it may act through:

  • Intercalation into DNA : The compound can bind to DNA structures, potentially disrupting replication processes.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as alkaline phosphatase, which is crucial for various cellular functions .

Case Studies

A recent investigation into the dual antibacterial and anticancer activities of related compounds revealed that modifications in the hydrazinecarbothioamide structure can lead to enhanced biological properties. For instance, derivatives with different substituents on the phenyl ring showed varied levels of activity against specific bacterial strains and cancer cell lines .

Data Summary

Biological ActivityTest Organisms/Cell LinesMethod UsedResults
AntibacterialE. coli, S. aureusAgar-cupModerate to high activity
AntifungalA. nigerPoison plateEffective inhibition
AnticancerHCT-116, MIA-PaCa-2Cytotoxicity assayEnhanced activity with metal complexes

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